1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
107676-69-7 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-10-6-5-7-11(2)14(10)18-15(19)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
STZSWQYLWSCTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,6-dimethylaniline in the presence of a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloroaniline+2,6-Dimethylaniline+Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where the reactants are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can yield derivatives with enhanced properties or novel functionalities. The compound's synthesis typically involves the reaction between 2-chloroaniline and 2,6-dimethylaniline in the presence of an isocyanate, which can be optimized for yield and purity in both laboratory and industrial settings.
Biological Applications
Antimicrobial Properties
Research has indicated that derivatives of diarylureas, including this compound, exhibit antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that certain analogues demonstrate significant inhibition of bacterial growth, making them potential candidates for antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines. Below is a summary of the anticancer activity data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These results indicate that the compound may induce apoptosis and disrupt key signaling pathways related to cell survival and proliferation, highlighting its potential as an anticancer agent .
Case Studies
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for neuropharmacological effects. A notable study involved assessing its impact on drug-seeking behavior in animal models. Rats trained to self-administer cocaine showed a significant decrease in drug-seeking behavior following administration of the compound. This suggests potential applications in addiction therapy by modulating the endocannabinoid system .
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications within the chemical industry.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,6-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4i)
- Structure: Features an azetidinone (β-lactam) ring substituted with 4-fluorophenyl and 4-methoxyphenyl groups.
- Synthesis: Prepared with 89% yield via reaction of 2,6-dimethylphenyl isocyanate with an azetidinone intermediate .
- Fluorine (electron-withdrawing) and methoxy (electron-donating) groups may improve binding affinity to enzymes like glycogen phosphorylase compared to the simpler chloro and methyl substituents in the target compound.
- Implications : Higher molecular complexity may increase metabolic stability but reduce synthetic scalability.
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n)
- Structure: Contains a 4-cyanophenyl group (electron-withdrawing) and 3,4-dimethylphenyl substituent.
- Synthesis : Synthesized with 82.4% yield; molecular weight 266.1 g/mol (ESI-MS: m/z 266.1 [M+H]⁺) .
- Key Differences: The cyano group enhances dipole interactions but reduces solubility compared to the chloro substituent. 3,4-Dimethylphenyl vs. 2,6-dimethylphenyl: The para-methyl groups in 6n may reduce steric hindrance, favoring planar binding modes.
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21)
- Structure : Combines a 2-chloro-4-fluorobenzoyl group with a 5-hydroxy-2-methoxyphenyl urea.
- Activity : Binds to the allosteric site of glycogen phosphorylase (PDB: 2QN1/2QN2), inhibiting enzyme activity .
- Key Differences: The benzoyl group replaces the phenylurea backbone, altering hydrogen-bonding capacity.
- Implications : Enhanced enzyme inhibition but possible off-target effects due to higher polarity.
1-(2-Isopropylphenyl)-3-(2,6-dimethylphenyl)urea
- Structure : Substitutes 2-chlorophenyl with a bulkier 2-isopropylphenyl group.
- Synthesis : Derived from 2,6-dimethylphenyl isocyanate, a common precursor for urea derivatives .
- Lack of chloro substituent reduces electron-withdrawing effects, possibly weakening electrophilic interactions.
- Implications : Reduced binding efficiency but improved lipophilicity for CNS-targeting applications.
Lidamidine Hydrochloride
- Structure: 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride, a therapeutic agent.
- Activity : Used as an antidiarrheal, acting via α₂-adrenergic receptor agonism .
- Methylamidine moiety enhances receptor specificity compared to the unmodified urea in the target compound.
- Implications : Demonstrates the pharmacological versatility of urea derivatives but highlights the need for tailored substituents for specific targets.
Structural and Functional Comparison Table
Biological Activity
1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of diarylureas, which are known for their diverse biological properties. The compound's structure includes a chlorophenyl group and a dimethylphenyl group, which contribute to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
| Escherichia coli | >64 |
The compound's activity against Staphylococcus aureus is comparable to that of established antibacterial agents like triclocarban (TCC), which has an MIC of 16 µg/mL against the same pathogen . The presence of the chlorophenyl moiety is believed to enhance its lipophilicity and facilitate better penetration into bacterial cells, thereby increasing its antimicrobial efficacy .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines:
| Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|
| Caco-2 (colorectal cancer) | 39.8 (compared to control) | 20.6 |
| A549 (lung cancer) | 35.0 | Not specified |
These results indicate a significant reduction in cell viability, suggesting that the compound may inhibit cancer cell proliferation effectively . The mechanism behind this activity likely involves the inhibition of specific cellular pathways related to growth and survival.
The exact mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors within microbial cells or cancer cells, leading to disrupted cellular functions. The compound's ability to inhibit certain enzymes could be a critical factor in both its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have explored the biological activity of related diarylureas, providing insights into the potential applications of this compound:
- A study demonstrated that diarylureas with similar structures exhibited potent antibacterial effects against multidrug-resistant strains of S. aureus and E. faecalis, highlighting the relevance of structural modifications in enhancing bioactivity .
- Another investigation reported that compounds bearing similar aryl substitutions showed promising results in inhibiting tumor growth in various cancer models, reinforcing the potential for further development as anticancer agents .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea?
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Use factorial design to identify critical variables influencing yield .
- Monitor steric effects from the 2,6-dimethylphenyl group, which may necessitate prolonged reaction times or elevated temperatures .
- Validate purity via HPLC or GC-MS, referencing analogous urea derivatives for baseline protocols .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Single-crystal X-ray diffraction (XRD) : Resolve bond angles and torsional strain between the chlorophenyl and dimethylphenyl groups .
- NMR spectroscopy : Analyze chemical shifts (e.g., deshielding effects from the chloro substituent) and confirm regioselectivity .
- DFT calculations : Predict electronic distributions and reactive sites using software like Gaussian or ORCA .
Q. How do substituents influence the compound’s stability under varying storage conditions?
- The 2-chlorophenyl group increases susceptibility to hydrolysis; store under anhydrous conditions at ≤−20°C .
- Steric hindrance from 2,6-dimethylphenyl may reduce oxidative degradation but requires inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinase or receptor targets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
- Reaction path searches : Use quantum chemical calculations (e.g., IRC analysis) to optimize synthetic routes .
Q. What methodologies address contradictions in bioactivity data across studies?
- Meta-analysis : Pool datasets from independent studies to identify confounding variables (e.g., solvent choice, cell line variability) .
- Dose-response reevaluation : Test activity across a broader concentration range to resolve non-monotonic trends .
- Control experiments : Verify assay interference from urea hydrolysis byproducts using LC-MS .
Q. How can researchers evaluate environmental interactions of this compound, such as adsorption on indoor surfaces?
- Microspectroscopic imaging : Track surface adsorption kinetics using AFM or ToF-SIMS .
- Batch equilibrium studies : Measure partition coefficients (e.g., log Kd) between aqueous phases and synthetic polymers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
